

Application Note: Quantification of Mozavaptan in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Mozavaptan

Cat. No.: B001181

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Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of **Mozavaptan** in plasma. The described method is ideal for pharmacokinetic studies and other drug development applications requiring accurate measurement of **Mozavaptan** concentrations in a biological matrix. The protocol outlines a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are detailed to facilitate method implementation.

Introduction

Mozavaptan is a non-peptide vasopressin V2 receptor antagonist.[1][2] Accurate and reliable quantification of **Mozavaptan** in plasma is crucial for pharmacokinetic assessments and clinical monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] This document provides a detailed protocol for the determination of **Mozavaptan** in plasma using a validated UPLC-MS/MS method.[1][3]

Experimental

Materials and Reagents

- **Mozavaptan** reference standard
- Carbamazepine (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (Ultrapure)
- Control plasma (species-specific, e.g., rat or human)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: Acquity UPLC BEH™ C18 (or equivalent)
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **Mozavaptan** and Carbamazepine (IS) in acetonitrile.
- Working Standard Solutions: Prepare serial dilutions of the **Mozavaptan** stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

- Internal Standard Working Solution: Dilute the Carbamazepine stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for sample preparation.

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 200 µL of the internal standard working solution (Carbamazepine in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis of **Mozavaptan**.

Table 1: HPLC/UPLC Conditions

Parameter	Value
Column	Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase	A: 10 mM Ammonium Acetate Buffer B: 0.1% Formic Acid in Acetonitrile
Gradient	30:70 (A:B) v/v
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Run Time	3 minutes

Table 2: Mass Spectrometer Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Mozavaptan	428.16	119.03	0.1	30	25
Carbamazepine (IS)	237.06	179.10	0.1	35	20

Method Validation

A full validation of this method should be performed according to the US FDA guidelines on bioanalytical method validation. Key validation parameters are summarized below.

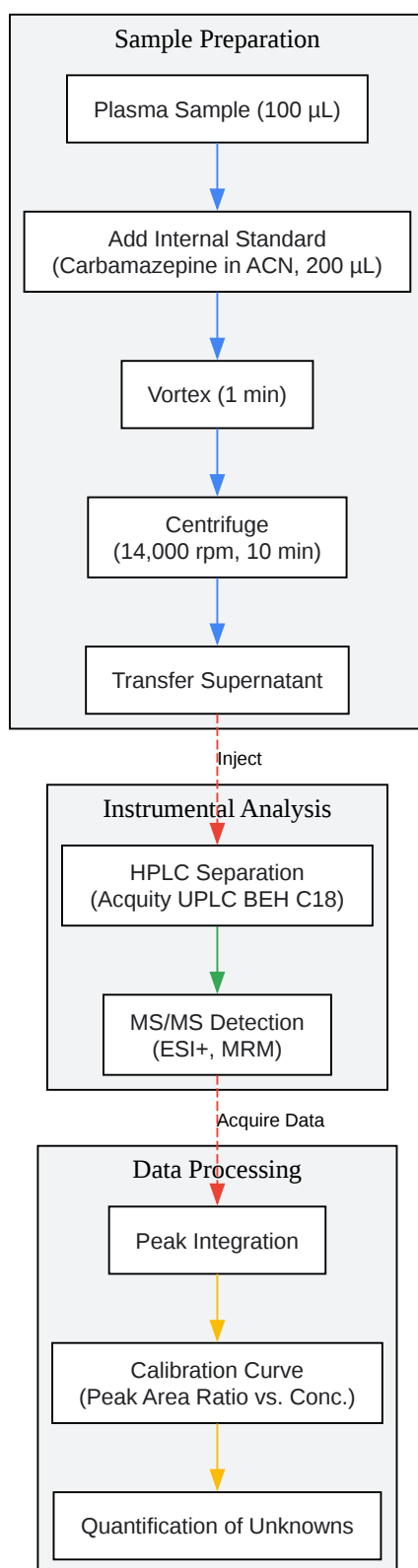
Table 4: Summary of Method Validation Parameters

Parameter	Recommended Criteria
Linearity	Calibration curve with at least 6 non-zero standards, $r^2 \geq 0.99$
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10 ; accuracy and precision within $\pm 20\%$
Accuracy and Precision	Intra- and inter-day precision (%CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ) Intra- and inter-day accuracy (%RE) within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Recovery	Consistent and reproducible recovery for the analyte and IS
Matrix Effect	Assessed to ensure no significant ion suppression or enhancement
Stability	Freeze-thaw, short-term, long-term, and post-preparative stability assessed

Data Analysis

Quantification is performed by calculating the peak area ratio of **Mozavaptan** to the internal standard (Carbamazepine). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model ($1/x^2$). The concentrations of **Mozavaptan** in the QC and unknown samples are then determined from this calibration curve.

Workflow Diagram



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Caption: Experimental workflow for **Mozavaptan** quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of **Mozavaptan** in plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in drug development and clinical research. Proper method validation is essential to ensure the reliability of the results.

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